[2,3'-Bipyridin]-4-ylmethanol
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Overview
Description
[2,3’-Bipyridin]-4-ylmethanol is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-4-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids . Another method is the Stille coupling, which involves the use of tin reagents . These reactions generally require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability . The use of homogeneous and heterogeneous catalysts is common, and recent advancements have focused on improving yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bipyridin]-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of alkylated bipyridine derivatives.
Scientific Research Applications
[2,3’-Bipyridin]-4-ylmethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-4-ylmethanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry.
4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the pharmaceutical industry for its therapeutic properties.
Uniqueness
[2,3’-Bipyridin]-4-ylmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in catalysis and materials science .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2-pyridin-3-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-9-3-5-13-11(6-9)10-2-1-4-12-7-10/h1-7,14H,8H2 |
InChI Key |
ODGRRTBKXKSPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CO |
Origin of Product |
United States |
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